molecular formula C21H16ClFN2O2S B2936521 N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide CAS No. 882080-08-2

N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide

Cat. No.: B2936521
CAS No.: 882080-08-2
M. Wt: 414.88
InChI Key: MTLRRJMMBZUJBG-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide, features a unique molecular architecture combining a sulfanyl (-S-) bridge, a Schiff base (imine) moiety derived from 2-hydroxyphenylmethyleneamino, and an acetamide backbone substituted with 3-chloro-4-fluorophenyl.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O2S/c22-18-11-16(7-10-19(18)23)25-21(27)13-28-17-8-5-15(6-9-17)24-12-14-3-1-2-4-20(14)26/h1-12,26H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLRRJMMBZUJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse academic sources.

Chemical Structure and Synthesis

The compound can be characterized by its unique chemical structure, which includes a chloro-fluoro aromatic ring and a sulfanyl acetamide moiety. The synthesis typically involves multi-step reactions, including the coupling of various aromatic precursors and sulfanyl derivatives. The synthetic pathway often utilizes reagents such as DMF (N,N-dimethylformamide) and various halogenated compounds to achieve desired yields and purities.

PropertyValue
Molecular FormulaC₁₅H₁₄ClF N₃OS
Molecular Weight317.79 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the 3-chloro-4-fluorophenyl moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antiviral Properties

In vitro studies have reported that related compounds demonstrate antiviral activity against several viruses, including influenza and herpes simplex virus (HSV). The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Case Studies

  • Antibacterial Activity : A study conducted by researchers at VCU evaluated the antibacterial effects of similar compounds against resistant strains of bacteria. Results indicated a concentration-dependent inhibition, with some derivatives achieving an IC50 value below 50 µM, suggesting potent antibacterial properties .
  • Antiviral Screening : Another study focused on the antiviral efficacy of compounds featuring the chloro-fluoro aromatic ring. These compounds were tested against HCV and showed promising results with significant reductions in viral load in cell culture assays .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with Viral Replication : The compound may disrupt the replication cycle of viruses by targeting specific proteins essential for viral propagation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Molecular Formula Key Features Biological Activity/Notes References
Target Compound C₂₀H₁₅ClFN₂O₂S Sulfanyl bridge, Schiff base (2-hydroxyphenyl), chloro-fluorophenyl substituent Potential ligand for metal coordination; structural similarity to penicillin lateral chain analogs N/A
N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (4m) C₂₇H₂₁ClFN₃O₃S Thieno-pyrimidine core, trimethoxyphenyl group Pan-TRK inhibitor; synthesized via Suzuki coupling (62% yield)
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide C₁₅H₁₃ClFNO₂ Methoxyphenyl substituent (no sulfanyl or Schiff base) Physicochemical properties: Molar mass = 293.72 g/mol; potential for improved solubility
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide C₂₄H₂₃ClN₆S Triazole ring, dimethylaminophenyl group Structural emphasis on triazole-sulfanyl hybrid; no explicit activity reported
N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide C₁₅H₂₀ClFN₂O₃S Sulfonyl group, cyclohexyl substituent Sulfonyl group enhances electron-withdrawing properties; may influence metabolic stability
2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide C₁₅H₁₄ClFN₂O Benzylamino linker, dual chloro/fluorophenyl groups Flexible benzylamino group; potential for hydrogen bonding

Key Observations

Schiff Base vs. Heterocyclic Cores: The target compound’s Schiff base distinguishes it from analogs with triazole () or thieno-pyrimidine () cores. Schiff bases are known for metal coordination, suggesting applications in catalysis or metalloprotein inhibition .

Sulfanyl vs. Sulfonyl Groups : Compounds with sulfonyl groups (e.g., ) exhibit stronger electron-withdrawing effects compared to the target’s sulfanyl bridge, which may alter reactivity or binding kinetics.

In contrast, methoxyphenyl () or dimethylaminophenyl () substituents may enhance solubility or passive diffusion.

Biological Activity : While the target’s activity is unspecified, structural analogs like 4m () demonstrate potent TRK inhibition, suggesting that modifications to the acetamide scaffold can tailor selectivity toward specific kinases.

Q & A

Q. What experimental controls validate the absence of polymorphic forms in crystallization?

  • Methodological Answer :
  • Powder XRD compares batch-to-batch diffraction patterns.
  • DSC detects melting point variations (>2°C indicates polymorphism).
  • Solvent diversity screening (e.g., 10+ solvents) to isolate stable forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.